N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide
Description
N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. The ethyl linker connects this heterocyclic moiety to a 4-nitrobenzamide group. This compound is structurally analogous to several bioactive molecules targeting kinases, antimicrobial pathways, or antiparasitic mechanisms .
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-12-3-2-10-20-11-14(19-16(12)20)8-9-18-17(22)13-4-6-15(7-5-13)21(23)24/h2-7,10-11H,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLFRUEGMEXCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which are structurally similar, have been shown to possess a broad range of biological activity. They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives interact with various targets to exert their biological effects. For instance, some imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators.
Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The chemical formula is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with imidazo[1,2-a]pyridine structures often exhibit:
- Antiparasitic Activity : Demonstrated efficacy against Leishmania donovani and Trypanosoma cruzi, suggesting potential use in treating parasitic infections .
- Antimicrobial Properties : Nitroaromatic compounds are known to show activity against anaerobic bacteria and have applications in treating infections like Heliobacter pylori .
- Inhibition of Autotaxin : The compound may influence the autotaxin/LPA axis, which is implicated in various disease processes including fibrosis .
Efficacy in Case Studies
Several studies have reported on the efficacy of related compounds and their biological implications:
- Anti-Parasitic Activity : A study confirmed that derivatives of imidazo[1,2-a]pyridine exhibited significant anti-trypanosomal activity in vitro, indicating a promising therapeutic avenue for diseases caused by kinetoplastid parasites .
- Inhibition Studies : Research has shown that modifications to the nitrobenzamide structure can enhance biological activity while minimizing off-target effects. For instance, alterations that reduce hERG inhibition have been linked to improved pharmacokinetic profiles .
- Comparative Analysis : A comparative study highlighted the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, suggesting that specific substitutions can lead to enhanced potency against target pathogens .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide with key analogs from literature and patents, focusing on structural modifications and inferred biological implications.
Substituted Imidazo[1,2-a]pyridine Benzamides
Key Observations :
- Linker Flexibility : The ethyl linker in the target compound introduces conformational flexibility absent in direct benzamide-linked analogs (e.g., ), which could influence target engagement .
- Biological Activity : Analogs with 4-fluorophenyl or benzylamine substituents (e.g., ) exhibit antimicrobial activity, suggesting the nitro group in the target compound might confer distinct selectivity.
Sulfonamide Derivatives
Sulfonamide analogs with related imidazo[1,2-a]pyridine scaffolds demonstrate divergent pharmacological profiles:
Key Observations :
- Nitro Positioning : The 4-nitro group in the target benzamide versus the 5-nitro in sulfonamide analogs may lead to distinct electronic and steric interactions with biological targets.
Kinase-Targeting Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is prevalent in kinase inhibitors. For example:
- Pruvonertinib (INN List 132): Contains an 8-methylimidazo[1,2-a]pyridin-3-yl group linked to a pyrimidine-2-ylamino moiety. It acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for anticancer applications .
Comparison with Target Compound :
- Substituent Complexity: Pruvonertinib’s extended structure (pyrimidine-2-ylamino and methoxy groups) enables multi-target engagement, whereas the simpler nitrobenzamide in the target compound may favor selectivity for a narrower target range.
Research Findings and Data Gaps
- Antimicrobial Potential: Analogs like N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine show moderate activity against Staphylococcus aureus and Candida albicans (MIC: 8–16 µg/mL) . The nitro group in the target compound could enhance Gram-negative activity due to increased electrophilicity.
- Synthetic Feasibility : The ethyl linker in the target compound is synthetically accessible via nucleophilic substitution or reductive amination, as demonstrated in related sulfonamide syntheses .
- Data Gaps : Specific pharmacokinetic (e.g., solubility, logP) or target-binding data for the target compound are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
